4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid
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Overview
Description
The compound 4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid is a chemical that could potentially be synthesized from 4-methylbenzenesulfonyl chloride as a starting material, as described in the synthesis of related sulfonamide compounds . The presence of a fluorobenzyl group suggests that it may have applications in the development of pharmaceuticals or as an intermediate in organic synthesis, similar to the compounds discussed in the provided papers .
Synthesis Analysis
The synthesis of related sulfonamide compounds involves several steps, including reduction, methylation, oxidation, and purification . For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, starts from 4-amino-2-hydroxybenzoic acid and involves methylation, thiocyanation, ethylation, and oxidation steps . Similarly, practical syntheses of 4-fluoro-2-(methylthio)benzylamine and the corresponding sulfone and sulfonamide have been reported, which involve regioselective introduction of the methylthio moiety and further functionalization . These methods could potentially be adapted for the synthesis of 4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography . Density functional theory (DFT) calculations can also be used to predict and analyze the molecular structure, including bond lengths and angles, as well as to compute properties like the Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (FMO) analysis . These techniques and analyses would be relevant for understanding the molecular structure of 4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid.
Chemical Reactions Analysis
The chemical reactivity of sulfonamide compounds can be influenced by the substituents on the benzene ring. For instance, the presence of a fluorobenzyl group could affect the compound's reactivity in nucleophilic aromatic substitution reactions . The sulfonamide group itself is known to participate in various chemical reactions, which can be utilized to create a wide range of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds, such as solubility, melting point, and stability, can be determined experimentally. These properties are crucial for the practical application of these compounds in pharmaceuticals or as intermediates in chemical synthesis. Theoretical calculations can also provide insights into properties like dipole moments and thermodynamic properties . The specific properties of 4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid would need to be determined through experimental studies and theoretical calculations.
Scientific Research Applications
Biochemistry and Enzyme Inhibition
4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid and its derivatives have been studied for their interactions with enzymes. For instance, a study on the affinity labeling of glutathione S-transferase, isozyme 4-4, by 4-(fluorosulfonyl)benzoic acid reveals Tyr115 to be an important determinant of xenobiotic substrate specificity. This study demonstrates the compound's role in modifying enzyme activity and binding affinity, suggesting its potential use in probing enzyme mechanisms and designing enzyme inhibitors (Barycki & Colman, 1993).
Medicinal Chemistry and Drug Development
Research in medicinal chemistry has explored the synthesis and bioactivity of compounds containing 4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid or related structures. For example, practical syntheses of 4‐fluoro‐2‐(methylthio)benzylamine and the corresponding sulfone and sulfonamide have been reported, highlighting the compound's relevance in developing new therapeutic agents (Perlow et al., 2007). Similarly, fluorine compounds containing isoxazolylamino and phosphonate groups have shown moderate anticancer activity in vitro, suggesting the potential for further therapeutic applications (Song et al., 2005).
Environmental Science and Remediation
In environmental science, studies have examined the use of fluorinated compounds for detecting and remediating pollutants. For instance, heat-activated persulfate oxidation of PFOA and PFOS under conditions suitable for in-situ groundwater remediation highlights the role of fluorinated compounds in environmental cleanup efforts (Park et al., 2016).
Safety and Hazards
properties
IUPAC Name |
4-[(4-fluorophenyl)methyl-methylsulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-22(20,21)17(10-11-2-6-13(16)7-3-11)14-8-4-12(5-9-14)15(18)19/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFOTJDXCGIJIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)F)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid |
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